molecular formula C23H26ClN3O4S B2651187 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1215833-67-2

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2651187
CAS No.: 1215833-67-2
M. Wt: 475.99
InChI Key: FFQJWBHBLWPDKP-UHFFFAOYSA-N
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Description

Pharmacophoric Components Analysis

Benzothiazole Core: Structural Significance

The benzo[d]thiazole ring system is a privileged scaffold in medicinal chemistry due to its planar aromatic structure, which facilitates π-π stacking interactions with biological targets. The sulfur and nitrogen atoms within the thiazole ring enhance electron-deficient characteristics, promoting interactions with enzymes and receptors via hydrogen bonding and hydrophobic contacts. Benzothiazole derivatives exhibit broad-spectrum bioactivity, including antitumor effects mediated through kinase inhibition (e.g., p56lck) and DNA intercalation. The 2-position substitution on benzothiazole is critical for activity, as demonstrated in QSAR studies where electron-withdrawing groups at this position improved inhibitory potency against p56lck by 1.5–2-fold.

Morpholinopropyl Group: Functional Implications

The 3-morpholinopropyl side chain introduces a tertiary amine and oxygen heteroatoms, enhancing solubility and pharmacokinetic properties. Morpholine derivatives are known to modulate kinase selectivity by occupying hydrophobic pockets adjacent to ATP-binding sites. Molecular docking studies indicate that the morpholine ring’s oxygen forms hydrogen bonds with backbone carbonyls of methionine residues (e.g., MET319 in Lck kinases), stabilizing inhibitor-enzyme complexes. Additionally, the propyl linker provides conformational flexibility, enabling optimal positioning of the morpholine group within target binding sites.

2,3-Dihydrobenzo[b]Dioxine Component: Scaffold Relevance

The 2,3-dihydrobenzo[b]dioxine moiety contributes rigidity and stereochemical specificity to the scaffold. Its fused bicyclic structure restricts rotational freedom, favoring preorganization for target binding. The oxygen atoms in the dioxane ring participate in hydrogen bonding with polar residues, as observed in CoMFA models of benzothiazole derivatives, where electrostatic interactions accounted for 65% of activity variance. This component also enhances metabolic stability by shielding labile functional groups from oxidative degradation.

Carboxamide Linker: Binding Role Analysis

The carboxamide linker (-NH-C=O-) serves as a critical hydrogen-bond donor and acceptor, bridging the benzothiazole and dihydrobenzo[b]dioxine moieties. In 3D-QSAR models, carboxamide-containing analogs showed improved p56lck inhibition (IC50 = 0.8–1.2 µM) compared to ester or ether-linked counterparts. The linker’s flexibility allows adaptive binding to kinase active sites, as evidenced by molecular dynamics simulations where the carboxamide group maintained stable interactions with conserved lysine residues (e.g., LYS273 in Lck).

Hybrid Scaffold Design Rationale

The integration of these components follows a multi-target drug design strategy to synergize complementary pharmacological effects:

  • Benzothiazole-Morpholinopropyl Synergy : The benzothiazole core targets kinase ATP-binding pockets, while the morpholinopropyl group improves solubility and selectivity.
  • Dioxine-Carboxamide Complementarity : The rigid dioxine scaffold positions the carboxamide linker for optimal hydrogen bonding, enhancing binding affinity.

Table 1 : Key Structural Contributions to Biological Activity

Component Role in Activity Target Interaction
Benzothiazole core Kinase inhibition, DNA intercalation π-π stacking, hydrophobic
Morpholinopropyl group Solubility, kinase selectivity Hydrogen bonding (MET319)
Dihydrobenzo dioxine Metabolic stability, rigidity Electrostatic interactions
Carboxamide linker Binding affinity Hydrogen bonding (LYS273)

Historical Context of Constituent Pharmacophores in Drug Discovery

  • Benzothiazole : First synthesized in 1887, benzothiazoles gained prominence in the 1990s with antitumor agents like 2-(4-aminophenyl)benzothiazole, which showed nanomolar activity against breast cancer cell lines.
  • Morpholine Derivatives : Used since the 1970s in antifungal agents, morpholine rings became integral to kinase inhibitors (e.g., BMS-242117) by the 2000s.
  • Dihydrobenzo Dioxines : Exploited in CNS drugs for their blood-brain barrier permeability, as seen in the 1980s antidepressant trazodone.
  • Carboxamide Linkers : Widely adopted in protease inhibitors (e.g., HIV-1 protease inhibitors) for their hydrogen-bonding capacity.

Table 2 : Historical Milestones of Pharmacophoric Components

Component Key Milestone Year
Benzothiazole Antitumor activity discovery 1996
Morpholine Kinase inhibitor applications 2005
Dihydrobenzo dioxine CNS drug development 1982
Carboxamide Protease inhibitor design 1994

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S.ClH/c27-22(20-16-29-18-7-2-3-8-19(18)30-20)26(11-5-10-25-12-14-28-15-13-25)23-24-17-6-1-4-9-21(17)31-23;/h1-4,6-9,20H,5,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQJWBHBLWPDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4COC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the benzothiazole and sulfonamide families (Table 1). Key differences lie in substituents, functional groups, and hypothesized biological activities.

Table 1: Structural and Functional Comparison

Compound Identifier Core Structure Key Substituents/Functional Groups Hypothesized Properties/Biological Targets Reference
Target Compound Benzo[d]thiazole + dihydrodioxine 3-Morpholinopropyl, carboxamide, hydrochloride salt Enhanced solubility; kinase or antimicrobial targets
851978-50-2 Benzo[d]thiazole + dihydrodioxine 4-Methoxybenzo[d]thiazol-2-yl, carbohydrazide Polar hydrazide group; possible antimicrobial use
863594-60-9 Thiazolo[5,4-b]pyridine + benzene 2-Fluorobenzenesulfonamide, thiazolo-pyridinyl phenyl Sulfonamide-mediated enzyme inhibition (e.g., CA)
896679-10-0 Thiazolo[5,4-b]pyridine + benzene Ethanesulfonamide, 3-(thiazolo-pyridinyl)phenyl Anti-inflammatory or protease inhibition targets

Key Observations

Functional Groups: The target compound’s carboxamide and morpholinopropyl groups contrast with the carbohydrazide in 851978-50-2, which may reduce membrane permeability due to higher polarity . Sulfonamide groups in 863594-60-9 and 896679-10-0 suggest divergent targets (e.g., carbonic anhydrase inhibition) compared to the carboxamide-based target compound .

Solubility :

  • The hydrochloride salt in the target compound likely confers superior aqueous solubility versus the neutral sulfonamide analogs (863594-60-9, 896679-10-0) .

Biological Targets :

  • Benzo[d]thiazole derivatives (target compound, 851978-50-2) are linked to kinase inhibition, whereas thiazolo-pyridine sulfonamides (863594-60-9, 896679-10-0) may target enzymes like cyclooxygenase or proteases .

Research Findings and Limitations

Direct studies on the target compound are scarce, but inferences from structural analogs highlight:

  • Antimicrobial Potential: Benzo[d]thiazole-carboxamide hybrids exhibit activity against Gram-positive bacteria and fungi, suggesting similar utility for the target compound .
  • Kinase Inhibition : Morpholine-containing analogs demonstrate moderate activity against tyrosine kinases (e.g., EGFR), though potency may vary with substituents .
  • Metabolic Stability: The morpholinopropyl group in the target compound may reduce CYP450-mediated metabolism compared to dimethylamino groups in 1052530-89-8 (a related hydrochloride salt) .

Critical Gaps

  • No in vitro or in vivo data confirm the target compound’s efficacy or toxicity.
  • Comparisons rely on structural analogies; experimental validation is needed.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of benzo[d]thiazole and morpholinopropyl moieties, followed by carboxamide coupling. Critical challenges include optimizing reaction conditions (e.g., temperature, solvent choice) to enhance yield and purity. For example, strong bases (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) are often used for cyclization steps, while high temperatures (80–120°C) may be required for amide bond formation . Post-synthesis purification via column chromatography or recrystallization is essential to isolate the hydrochloride salt.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the benzo[d]thiazole, morpholinopropyl, and dihydrodioxine moieties. Infrared (IR) spectroscopy identifies functional groups like amide C=O (1650–1700 cm⁻¹) and tertiary amine N-H stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC ensures purity (>95%) .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Structural analogs with benzo[d]thiazole and morpholine groups exhibit potential as kinase inhibitors or antimicrobial agents. Initial screening should include in vitro assays (e.g., enzyme inhibition, cytotoxicity against cancer cell lines) and in silico docking studies to predict target binding (e.g., ATP-binding pockets). For example, imidazole-containing analogs show activity against tyrosine kinases .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield in large-scale synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For instance, highlights that refluxing in acetonitrile with iodine and triethylamine enhances cyclization efficiency. Reaction monitoring via TLC or HPLC ensures intermediate stability, while kinetic studies identify rate-limiting steps (e.g., amide coupling) .

Q. What strategies resolve contradictions between computational predictions and experimental biological data?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking studies. Combine molecular dynamics simulations (e.g., using AMBER or GROMACS) with experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity. notes that hybrid DFT methods (e.g., B3LYP/6-31G*) improve accuracy in modeling electronic properties .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Methodological Answer : Modify substituents on the benzo[d]thiazole (e.g., chloro, methyl groups) or morpholinopropyl chain to alter steric/electronic profiles. For example, fluorination at the benzo[d]thiazole 6-position (as in ) improves metabolic stability. Use comparative assays against structurally related compounds (e.g., analogs with thiadiazole or imidazole groups) to identify key pharmacophores .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies (e.g., exposure to acidic/basic conditions, UV light) followed by LC-MS to identify degradation products. Plasma stability assays (37°C, pH 7.4) over 24 hours assess metabolic susceptibility. recommends using deuterated solvents in NMR to track proton exchange rates, which correlate with hydrolytic stability .

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